

Application Notes: Detection of Nitric Oxide Using Iron, tris(diethyldithiocarbamato)-

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Compound of Interest

Compound Name: *Iron, tris(diethyldithiocarbamato)-*

Cat. No.: *B087258*

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Introduction

The detection and quantification of nitric oxide (NO), a transient and highly reactive free radical, is critical for understanding its diverse roles in physiology and pathology. Due to its short half-life, direct measurement is challenging. Spin trapping, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, offers a highly specific and sensitive method for detecting NO in biological systems. **Iron, tris(diethyldithiocarbamato)-** $[\text{Fe}(\text{DETC})_3]$, and more specifically its reduced form, Iron (II) bis(diethyldithiocarbamate) $[\text{Fe}(\text{DETC})_2]$, serves as a premier lipophilic spin trap for NO.

Principle of Detection

The core of this detection method lies in the reaction between nitric oxide and the ferrous complex, $\text{Fe}(\text{DETC})_2$. While the commercially available form is often the stable ferric complex, $\text{Fe}(\text{DETC})_3$, it must be reduced in vivo or in vitro to the active Fe(II) state. This Fe(II) complex efficiently traps NO to form a stable and paramagnetic mononitrosyl-iron complex, $[\text{NO-Fe(II)}(\text{DETC})_2]$.^{[1][2][3]} This resulting adduct has a long half-life and produces a characteristic and easily identifiable triplet EPR spectrum, allowing for both detection and quantification of NO production.^{[4][5]}

Advantages and Limitations

Advantages:

- High Specificity: The Fe(DETC)₂ complex is highly selective for nitric oxide.
- High Sensitivity: The stability of the resulting [NO-Fe(II)(DETC)₂] adduct allows for the accumulation of the signal, enabling the detection of even basal levels of NO production.[6] The detection limit can be in the picomolar range.[7]
- Versatility: The method is applicable to a wide range of biological samples, including cell cultures, tissue homogenates, isolated organs, and in vivo animal models.[6][8]
- Spatial Information: When combined with EPR imaging techniques, this method can provide spatial distribution of NO production in tissues or organs.[9]

Limitations:

- Solubility: The active spin trap, Fe(DETC)₂, is poorly soluble in aqueous biological systems. This can be overcome by preparing a colloidal suspension of Fe(DETC)₂ or by using albumin to enhance its solubility.[6][7]
- Oxidation State: The spin trap must be in the Fe(II) state to react with NO. The stability of the [NO-Fe(II)(DETC)₂] complex can be compromised by oxidation. The addition of a reductant, such as sodium dithionite (Na₂S₂O₄), can improve the sensitivity and stability of the EPR signal.[7]
- Toxicity: The dithiocarbamate ligand (DETC) can have biological effects, including the inhibition of certain enzymes, which must be considered when designing experiments.

Data Presentation

Table 1: Physicochemical Properties of Iron, tris(diethyldithiocarbamato),

Property	Value	Reference
Chemical Formula	$[(C_2H_5)_2NCS_2]_3Fe$	[1]
Molar Mass	500.63 g/mol	[1]
Appearance	Dark brown to black solid	[1]
Solubility	Soluble in organic solvents, poor in water	[1]
Symmetry (Solid State)	Octahedral, D_3 symmetry	[1]

Table 2: Typical X-Band EPR Spectrometer Settings for $[NO-Fe(II)(DETC)_2]$ Detection

Parameter	Typical Value	Reference
Magnetic Field (Center)	3280 G	[4]
Scan Range	± 250 G	[4]
Microwave Frequency	~9.47 GHz	[4]
Microwave Power	4 mW	[4]
Modulation Amplitude	10 G	[4]
Gain	200,000	[4]
Time Constant	0.3 s	[4]
Scan Time	400 s (2 averages)	[4]
Temperature	Room Temperature or 160K	[5] [10]

Table 3: Example Reagent Concentrations for Enhanced In Vitro NO Detection

Reagent	Optimal Concentration	Purpose	Reference
Ferrous Sulfate (FeSO ₄)	3.3 mM	Source of Fe(II) ions	[7]
DETC Sodium Salt	3.3 mM	Ligand for Fe(II)	[7]
Albumin	33 mg/ml	Solubilizes the Fe(DETC) ₂ complex	[7]
Sodium Dithionite (Na ₂ S ₂ O ₄)	2 M	Reductant to increase signal stability and sensitivity	[7]

Experimental Protocols

Protocol 1: Preparation of Colloidal Fe(DETC)₂ for Ex Vivo Applications

This protocol is adapted for studying NO production in isolated tissues, such as vascular strips. [6]

Materials:

- Sodium diethyldithiocarbamate (Na-DETC)
- Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
- Krebs-Henseleit buffer (or other appropriate physiological buffer)
- Nitrogen gas

Procedure:

- Prepare a 10 mM stock solution of Na-DETC in deoxygenated buffer.
- Prepare a 10 mM stock solution of FeSO₄·7H₂O in deoxygenated buffer.

- To prepare the colloidal $\text{Fe}(\text{DETC})_2$, slowly add the FeSO_4 solution to the Na-DETC solution in a 1:2 molar ratio (Fe:DETC) with constant, gentle vortexing. For example, add 1 mL of 10 mM FeSO_4 to 2 mL of 10 mM Na-DETC.
- The final mixture will form a brownish, colloidal suspension of $\text{Fe}(\text{DETC})_2$. Use this suspension immediately.
- For tissue incubation, dilute the colloidal suspension in the physiological buffer to a final concentration of approximately 250 μM $\text{Fe}(\text{DETC})_2$.^[6]
- Incubate the isolated tissue (e.g., aortic strips) in the $\text{Fe}(\text{DETC})_2$ -containing buffer for the desired time (e.g., 1 hour).^[6]
- After incubation, wash the tissue with buffer, blot dry, weigh, and place it into a quartz EPR tube for measurement.

Protocol 2: In Vivo NO Detection in Animal Models

This protocol describes the systemic administration of the spin trap components to detect NO production in a target organ.

Materials:

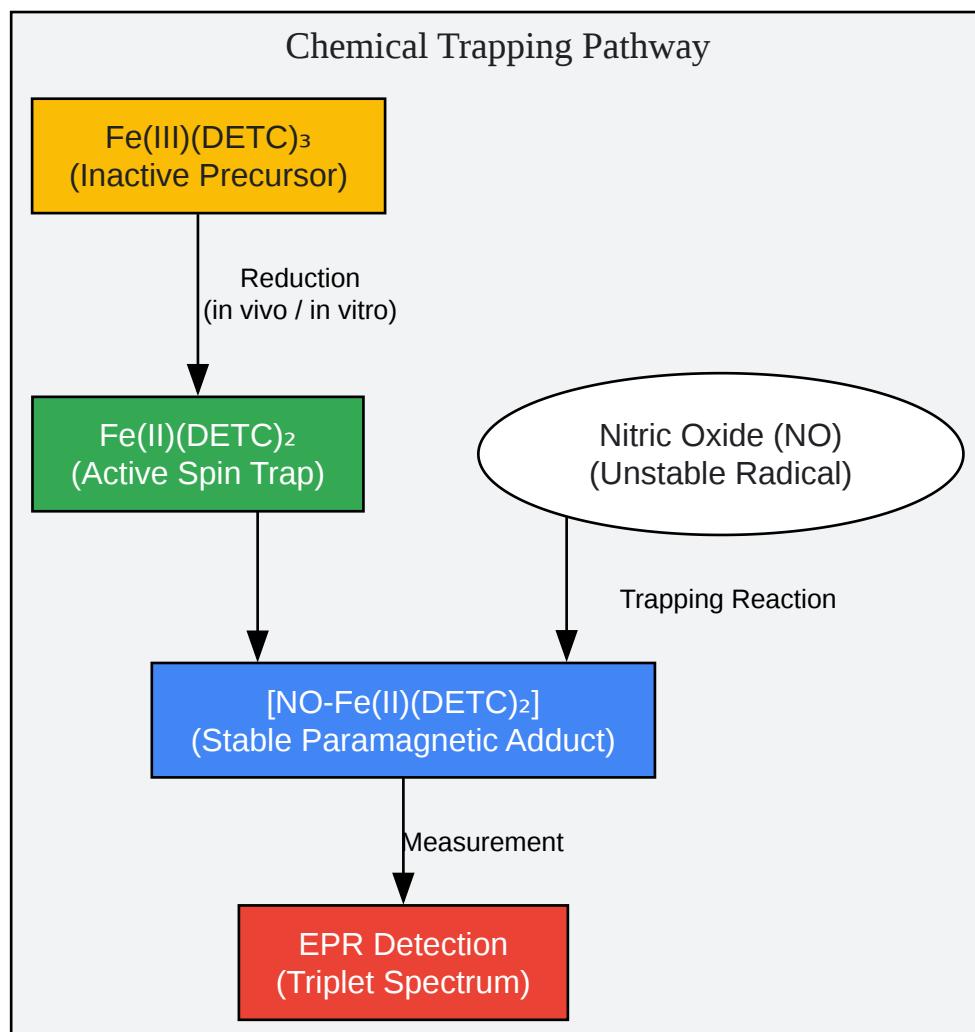
- Sodium diethyldithiocarbamate (Na-DETC)
- Ferrous sulfate heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$)
- Sodium citrate
- Phosphate-buffered saline (PBS), deoxygenated
- Animal model (e.g., mouse, rat)

Procedure:

- Prepare the spin trap solutions immediately before use in deoxygenated PBS to prevent oxidation.

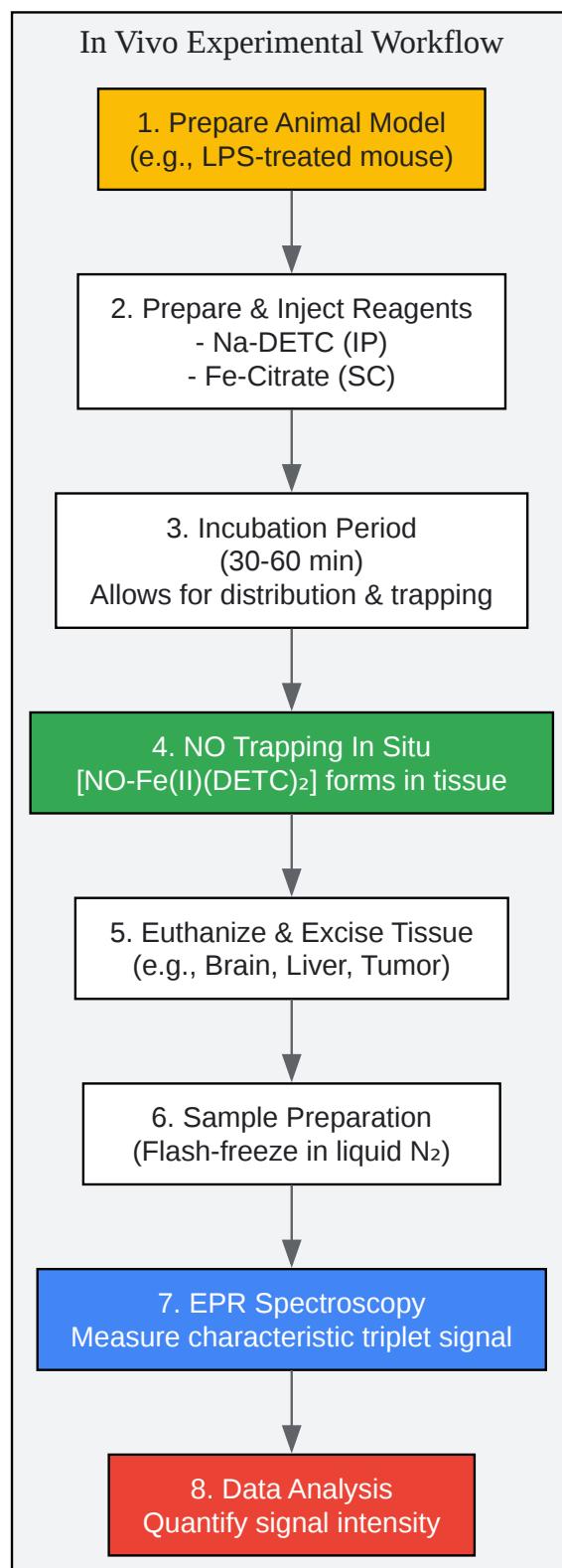
- DETC Solution: Dissolve Na-DETC in PBS (e.g., for a dose of 500 mg/kg).[11]
- Iron Solution: Dissolve $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$ (e.g., for a dose of 50 mg/kg) and sodium citrate (e.g., 250 mg/kg) in PBS. The citrate chelates the iron to maintain its bioavailability.[11]
- Administer the solutions to the animal. The route of administration can be varied based on the experimental goal. A common method is:
 - Intraperitoneal (IP) injection of the Na-DETC solution.[11]
 - Subcutaneous (SC) injection of the iron-citrate solution in the region of interest.[11]
- Allow time for the components to distribute and trap NO. A typical duration is 30-60 minutes after injection.[11]
- Euthanize the animal according to approved ethical protocols and quickly excise the tissue or organ of interest.
- Immediately place the tissue in a labeled EPR tube and flash-freeze in liquid nitrogen.
- Store samples at -80°C until EPR measurement. Thaw samples just before placing them in the EPR spectrometer.

Mandatory Visualizations



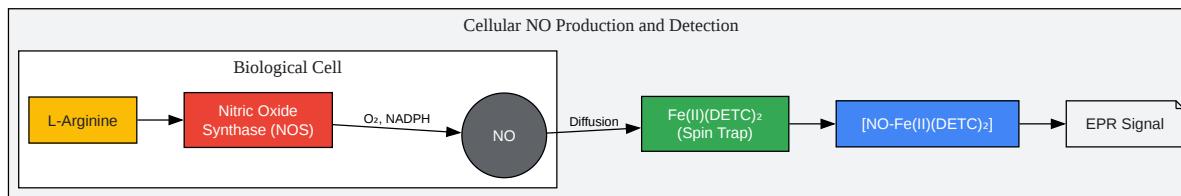
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Caption: Chemical pathway of NO spin trapping using Fe(DETC)₃.



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Caption: Workflow for in vivo nitric oxide detection using Fe(DETC)₂.



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Caption: Pathway of cellular NO generation and its subsequent trapping.

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